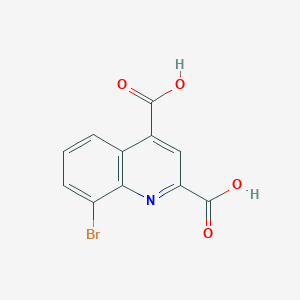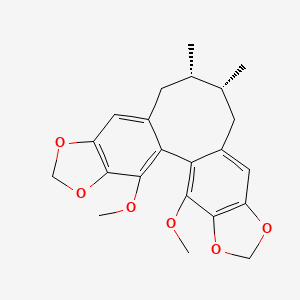
beta-Amyrone
Overview
Description
Beta-Amyrone: is a triterpenoid compound, specifically a pentacyclic triterpene, which is derived from the resin of various plant species. It is known for its anti-inflammatory, antifungal, and antiviral properties. This compound is also recognized for its ability to inhibit enzymes such as alpha-glucosidase and acetylcholinesterase, making it a compound of interest in the treatment of metabolic disorders and infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Amyrone can be synthesized through the oxidation of alpha, beta-amyrins, which are major compounds found in oleoresins from species of the Protium genus. The oxidation process typically involves the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of alpha, beta-amyrins from plant resins, followed by their chemical oxidation. The process is optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography and nuclear magnetic resonance are employed for the characterization and quality control of this compound .
Chemical Reactions Analysis
Types of Reactions: Beta-Amyrone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce different derivatives.
Reduction: It can be reduced to form beta-amyrin.
Substitution: this compound can participate in substitution reactions, particularly at the functional groups present in its structure.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Beta-amyrin.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Beta-Amyrone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other triterpenoid compounds.
Biology: Studied for its role in inhibiting enzymes such as alpha-glucosidase and acetylcholinesterase.
Medicine: Investigated for its anti-inflammatory, antifungal, and antiviral properties. It has shown potential in the treatment of metabolic disorders, infections, and inflammatory diseases.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals .
Mechanism of Action
Beta-Amyrone exerts its effects through various mechanisms:
Enzyme Inhibition: It inhibits enzymes such as alpha-glucosidase and acetylcholinesterase, which play roles in carbohydrate metabolism and neurotransmission, respectively.
Anti-inflammatory Activity: this compound inhibits the expression of cyclooxygenase-2, reducing the production of pro-inflammatory mediators.
Antiviral and Antifungal Activity: It interferes with the replication of viruses and the growth of fungi by targeting specific pathways involved in their life cycles .
Comparison with Similar Compounds
Alpha-Amyrone: Another triterpenoid with similar anti-inflammatory and enzyme inhibitory properties.
Delta-Amyrone: A triterpenoid with distinct structural features and biological activities.
Lupeol: A triterpenoid known for its anti-inflammatory and anticancer properties.
Taraxasterol: A triterpenoid with anti-inflammatory and hepatoprotective effects
Beta-Amyrone stands out due to its potent enzyme inhibitory activities and its broad spectrum of biological effects, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-23H,10-19H2,1-8H3/t21-,22-,23+,27+,28-,29+,30+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIFBMGUDSHTOU-CFYIDONUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]1CC(CC2)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-97-1 | |
| Record name | β-Amyrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8019549.png)








![beta-D-Glucopyranoside, (3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[beta-D-glucopyranosyl-(1-->6)]-](/img/structure/B8019606.png)
![(10S)-10-(hydroxymethyl)-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol](/img/structure/B8019614.png)
![(1R,10S,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B8019618.png)

